Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
CAS No.: 107569-48-2
Cat. No.: VC0035483
Molecular Formula: C52H68N14O14
Molecular Weight: 1113.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107569-48-2 |
|---|---|
| Molecular Formula | C52H68N14O14 |
| Molecular Weight | 1113.2 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
| Standard InChI Key | PPHTYZVEJKXMNS-PVEGFDORSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
| SMILES | CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Introduction
Chemical Structure and Properties
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 is a peptide sequence consisting of ten amino acids with distinctive chemical properties that contribute to its biological activity. The compound has a pyroglutamic acid (Pyr) residue at its N-terminus and an amidated C-terminus (NH2), which are critical structural features that enhance its stability in biological systems and contribute to its receptor-binding capabilities.
Basic Chemical Information
The compound possesses the following fundamental chemical characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 107569-48-2 |
| Molecular Formula | C52H68N14O14 |
| Molecular Weight | 1113.2 g/mol |
| Primary Structure | Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 |
This decapeptide contains a diverse array of amino acids including those with aromatic side chains (histidine, tryptophan, tyrosine), hydroxyl-containing residues (serine), and those with unique structural properties (proline, glycine). The chemical diversity within this relatively short peptide sequence contributes significantly to its specific binding capabilities and biological functions.
Structural Configuration
The three-dimensional structure of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 plays a crucial role in its biological activity. The peptide adopts a specific conformation that enables it to interact with its target receptors effectively. The presence of proline in the sequence introduces a characteristic bend in the peptide backbone, while the aromatic residues (His, Trp, Tyr) provide important recognition elements for receptor binding.
The full IUPAC name of this compound reflects its complex structure: (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide.
Mechanism of Action
The biological activity of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 centers around its role as a hormone regulator in the endocrine system. The peptide's primary function involves modulating the release of luteinizing hormone (LH) from the pituitary gland, which is a critical process in reproductive physiology.
Hormonal Regulation
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 acts through specific receptor-mediated pathways to influence the secretion of luteinizing hormone. This regulatory action places it among the important signaling molecules in the hypothalamic-pituitary-gonadal axis, which controls reproductive function. The peptide binds to specific receptors on the surface of pituitary gonadotrophs, triggering intracellular signaling cascades that ultimately result in the synthesis and release of luteinizing hormone.
Receptor Interaction
The binding of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 to its target receptors is highly specific and depends on the precise arrangement of amino acids in its sequence. The N-terminal pyroglutamate and the aromatic residues (His, Trp, Tyr) are particularly important for receptor recognition and binding affinity. This specific interaction is the foundation for the peptide's biological activity and its potential therapeutic applications.
Therapeutic Applications
Research indicates that Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 has several potential therapeutic applications, primarily in areas related to reproductive health and fertility treatments. The peptide's ability to modulate luteinizing hormone release makes it a candidate for various clinical interventions.
Fertility Treatments
Due to its role in regulating luteinizing hormone release, Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 shows promise as a therapeutic agent in fertility treatments. The peptide could potentially be used to stimulate ovulation in cases of anovulatory infertility or to optimize timing in assisted reproductive technologies. Its specificity for the luteinizing hormone pathway allows for targeted intervention in reproductive endocrine disorders.
Comparison with Related Peptides
While Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 has specific therapeutic potential, it's worth noting that related peptides like Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH2 (a GnRH agonist) have been more extensively studied. These related compounds have demonstrated efficacy in inducing ovulation and synchronizing reproductive cycles in experimental models. The structural similarities between these peptides suggest comparable mechanisms of action, albeit with potential differences in potency, selectivity, and pharmacokinetic properties.
Research and Experimental Studies
Scientific investigations into Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 have explored its biological activity through various experimental approaches. These studies provide insights into the peptide's functional characteristics and potential applications.
Peptide Array Screening
Peptide arrays have been employed to evaluate the biological activity of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2, revealing its potential as a cell-adhesion peptide. These investigations have indicated that the compound can effectively promote cellular interactions necessary for tissue engineering applications. The peptide's ability to facilitate cell adhesion suggests additional functional roles beyond its hormonal regulatory activities.
Biological Assays
Various biological assays have been conducted to assess the efficacy of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 in different experimental contexts. These studies have contributed to our understanding of the peptide's action mechanisms and have helped to characterize its biological properties. The results of these assays provide the foundation for potential therapeutic applications and inform future research directions.
Synthesis and Production
The synthesis of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 typically employs solid-phase peptide synthesis techniques, which allow for the sequential addition of protected amino acids to build the desired sequence. This process requires careful control of reaction conditions and purification steps to ensure the integrity and purity of the final product.
Synthesis Methodology
Standard solid-phase peptide synthesis (SPPS) protocols are commonly used for producing Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2. This approach involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage steps to release the completed peptide. The synthesis must account for the pyroglutamic acid at the N-terminus and the amidation at the C-terminus, which require specific synthetic strategies.
Quality Control and Characterization
Ensuring the purity and identity of synthesized Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 involves multiple analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and amino acid analysis. These methods confirm that the synthesized peptide matches the intended sequence and meets quality standards for research and potential therapeutic applications.
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